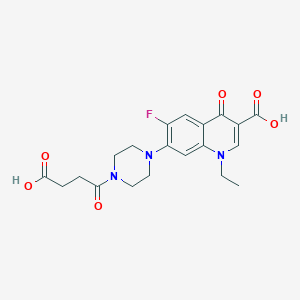

Norfloxacin succinil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Norfloxacine Succinil est un dérivé de la Norfloxacine, un antibiotique fluoroquinolonique synthétique. Elle est principalement utilisée pour traiter les infections bactériennes, en particulier celles affectant les voies urinaires, les infections gynécologiques et la prostatite . La Norfloxacine Succinil est connue pour son activité antibactérienne à large spectre contre les bactéries gram-positives et gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Norfloxacine implique la réaction de l’acide 1-éthyl-6-fluoro-4-oxo-7-pipérazin-1-yl-1H-quinoléine-3-carboxylique avec l’anhydride succinique dans des conditions contrôlées . La réaction nécessite généralement un solvant tel que le toluène et un catalyseur pour faciliter le processus. Le produit obtenu est ensuite purifié par cristallisation ou par d’autres méthodes appropriées.

Méthodes de production industrielle : La production industrielle de la Norfloxacine Succinil suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement élevé et une grande pureté. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La Norfloxacine Succinil subit diverses réactions chimiques, notamment :

Oxydation : En présence d’agents oxydants, la Norfloxacine Succinil peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la Norfloxacine Succinil en ses formes réduites, souvent par hydrogénation.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est souvent utilisé pour la réduction.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.

Principaux produits formés :

Oxydation : Formation de dérivés oxo.

Réduction : Formation de dérivés de la Norfloxacine réduits.

Substitution : Formation de composés de la Norfloxacine substitués avec divers groupes fonctionnels.

Applications De Recherche Scientifique

Urinary Tract Infections (UTIs)

Norfloxacin is primarily indicated for the treatment of uncomplicated urinary tract infections (UTIs) caused by susceptible strains of bacteria such as Escherichia coli and Klebsiella pneumoniae . The succinyl derivative may offer improved efficacy or reduced side effects in treating these infections.

Prostatitis

The compound is also used in treating prostatitis caused by E. coli, where it demonstrates effective tissue penetration . Norfloxacin succinil's pharmacokinetics could enhance its therapeutic outcomes in this area.

Gonorrhea Treatment

While norfloxacin was previously used for treating uncomplicated urethral and cervical gonorrhea, its efficacy has been questioned due to rising bacterial resistance . Research into this compound may provide insights into overcoming resistance mechanisms.

Prevention of Spontaneous Bacterial Peritonitis

In patients with cirrhosis and low ascitic fluid protein levels, norfloxacin has been employed to prevent spontaneous bacterial peritonitis . The potential application of this compound in this context warrants further investigation.

Case Study 1: Efficacy in Complicated UTIs

A study involving patients with complicated UTIs treated with norfloxacin demonstrated significant improvement in clinical outcomes compared to placebo . Future studies could explore whether this compound offers similar or enhanced efficacy.

Case Study 2: Pharmacokinetics in Renal Impairment

Research indicates that renal impairment affects the pharmacokinetics of norfloxacin, leading to increased serum concentrations . Investigating how this compound behaves in similar scenarios could inform dosing strategies for patients with compromised renal function.

Case Study 3: Resistance Patterns

A retrospective analysis showed that resistance to fluoroquinolones, including norfloxacin, is on the rise among common uropathogens . Understanding how this compound interacts with resistant strains could be pivotal in developing new treatment protocols.

Comparative Data Table

| Application | Norfloxacin | This compound | Comments |

|---|---|---|---|

| Treatment of UTIs | Yes | Potentially | Enhanced efficacy expected |

| Treatment of Prostatitis | Yes | Potentially | Improved tissue penetration possible |

| Gonorrhea Treatment | Limited | Under investigation | Resistance issues noted |

| Prevention of Spontaneous Peritonitis | Yes | Potentially | Further research needed |

Mécanisme D'action

La Norfloxacine Succinil exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, à la transcription, à la réparation et à la recombinaison de l’ADN chez les bactéries. En se liant à ces enzymes, la Norfloxacine Succinil empêche le superenroulement de l’ADN bactérien, ce qui conduit à l’inhibition de la division cellulaire bactérienne et finalement à la mort cellulaire .

Composés similaires :

Ciprofloxacine : Un autre antibiotique fluoroquinolonique ayant un mécanisme d’action similaire, mais un spectre d’activité plus large.

Lévofloxacine : Connue pour sa forte biodisponibilité et son efficacité contre les infections respiratoires.

Ofloxacine : Similaire à la Norfloxacine, mais avec une structure chimique et un spectre d’activité légèrement différents.

Unicité de la Norfloxacine Succinil : La Norfloxacine Succinil est unique en raison de ses modifications structurales spécifiques, qui améliorent sa solubilité et sa biodisponibilité par rapport aux autres fluoroquinolones. Cela la rend particulièrement efficace dans le traitement des infections urinaires et d’autres infections bactériennes où des concentrations locales élevées du médicament sont nécessaires .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

Ofloxacin: Similar to Norfloxacin but with a slightly different chemical structure and spectrum of activity.

Uniqueness of Norfloxacin Succinil: this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in treating urinary tract infections and other bacterial infections where high local concentrations of the drug are required .

Activité Biologique

Norfloxacin succinil, a derivative of the fluoroquinolone antibiotic norfloxacin, exhibits significant biological activity primarily through its mechanism of action on bacterial DNA. This article provides an in-depth examination of its biological properties, mechanisms, and clinical implications based on diverse research findings.

This compound exerts its antibacterial effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the supercoiling of bacterial DNA, which is crucial for cell division and survival, ultimately leading to bacterial cell death .

Antibacterial Spectrum

This compound has demonstrated in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria. Its effectiveness is particularly noted against:

- Gram-negative bacteria : Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Including some strains of Staphylococcus aureus.

The compound's efficacy is enhanced by the presence of a fluorine atom at the 6 position and a piperazine moiety at the 7 position, which contribute to its potency against various pathogens .

1. Urinary Tract Infections (UTIs)

A multicenter randomized trial compared single-dose norfloxacin therapy with a three-day regimen in women with acute uncomplicated UTIs. Results indicated that the three-day treatment significantly improved clinical outcomes compared to single-dose therapy, particularly in cases involving organisms other than E. coli .

| Treatment Regimen | Cure Rate (3 Days) | Cure Rate (7 Days) |

|---|---|---|

| Single Dose | 78% | 78% |

| Three Days | 88% | 88% |

2. Long-term Therapy in Cirrhosis

A study involving patients with advanced cirrhosis evaluated the long-term effects of norfloxacin on survival rates. The findings suggested that while norfloxacin did not significantly reduce overall mortality after six months, it decreased the incidence of Gram-negative infections without increasing the risk of Clostridium difficile infections .

3. Prevention of Recurrent Cystitis

In a placebo-controlled trial, daily administration of norfloxacin significantly reduced the incidence of recurrent cystitis in women over one year compared to placebo .

Resistance Patterns

Resistance to norfloxacin is relatively rare but can occur due to spontaneous mutations. Common organisms that show increased resistance include Pseudomonas aeruginosa and Enterococcus spp. Continuous monitoring for resistance development is recommended during therapy .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, achieving peak serum concentrations within 1-2 hours. The drug has a half-life ranging from 3 to 4 hours in healthy individuals, which may extend in patients with renal impairment .

Propriétés

Numéro CAS |

100587-52-8 |

|---|---|

Formule moléculaire |

C20H22FN3O6 |

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |

Clé InChI |

ONOFKJOCWGUUAT-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

SMILES canonique |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Key on ui other cas no. |

100587-52-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.